N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-16-4-2-3-5-18(16)14-30-23-11-26(19(13-27)9-20(23)28)12-24(29)25-10-17-6-7-21-22(8-17)32-15-31-21/h2-9,11,27H,10,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDIEKSBONILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 441.45 g/mol
- CAS Number: 946227-86-7
- Chemical Formula: C23H25N2O6
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. It has been studied for its potential as an inhibitor of key biological pathways involved in disease processes.
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory activity against various enzymes:
- DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication. Inhibitors of these enzymes can serve as effective antibiotics. The compound has shown promising results in inhibiting these targets, with IC50 values indicating significant potency against E. coli and S. aureus .
Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| E. coli | 32 µg/mL | Effective against gram-negative bacteria |
| S. aureus | 16 µg/mL | Effective against gram-positive bacteria |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate effectiveness |
Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to assess the safety profile of the compound. The findings are presented in Table 2.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HepG2 | >100 | Non-toxic at therapeutic concentrations |
| MRC-5 | 75 | Moderate toxicity observed |
Case Studies and Research Findings
- Study on Antibiotic Resistance : A recent publication highlighted the compound's ability to combat antibiotic-resistant strains of bacteria by targeting dual pathways in bacterial DNA synthesis .
- In Vivo Efficacy : In animal models, the compound demonstrated a significant reduction in bacterial load when administered intraperitoneally, indicating its potential as a systemic antibacterial agent .
- Structure-Activity Relationship (SAR) : Investigations into modifications of the chemical structure revealed that certain substitutions enhance biological activity while maintaining low toxicity profiles .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer properties. For instance, hybrids of olaparib and chlorambucil have shown potent activity against PARP1, a target in cancer therapy, suggesting that modifications to the benzo[d][1,3]dioxole structure can enhance therapeutic efficacy against various cancer types .
Inhibition of Viral Proteases
The compound's structural features may also allow it to function as an inhibitor of viral proteases. Research has highlighted the potential of compounds with similar scaffolds to inhibit dengue and West Nile virus NS2B-NS3 proteases, indicating a promising avenue for antiviral drug development .
Modulation of Transporters
The compound has been studied for its ability to modulate ATP-binding cassette transporters, which are crucial in drug transport and resistance mechanisms in diseases like cystic fibrosis. Such modulation could improve drug delivery and efficacy in treating genetic disorders .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to enhance solubility and bioactivity. The use of protecting groups during synthesis allows for the selective modification of specific sites on the molecule .
Crystal Structure Analysis
Crystallographic studies provide insights into the molecular geometry and interactions within the compound. For example, the crystal structure of related compounds has revealed important details about bond lengths and angles that influence biological activity . Understanding these structural characteristics is essential for rational drug design.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Target Compound vs. K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide)
- Core Structure: Both compounds share the benzo[d][1,3]dioxol moiety and an acetamide backbone. However, the target compound replaces K-16’s benzylthio group with a pyridinone ring substituted with hydroxymethyl and 2-methylbenzyloxy groups .
Target Compound vs. N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CHEMBL1315363)
- Heterocyclic Systems: The target compound’s pyridinone ring is less sterically hindered than CHEMBL1315363’s pyrimidoindole system, which may influence binding affinity in biological systems .
- Substituent Variation : The 2-methylbenzyloxy group in the target compound vs. the 4-methoxyphenyl group in CHEMBL1315363 highlights differences in electronic effects (electron-donating vs. electron-withdrawing) .
Table 1: Structural Comparison
Target Compound vs. K-16
- Synthesis Route: The target compound likely requires multi-step functionalization of the pyridinone ring, whereas K-16 is synthesized via a simpler acetamide coupling using oxalyl chloride and triethylamine .
- Yield: K-16 was obtained in 62% yield after chromatography; the target compound’s synthesis (if analogous) may face challenges due to steric hindrance from the pyridinone substituents .
Target Compound vs. 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Derivatives
- Reagents : The target compound’s synthesis may involve hydroxyl-protection strategies, unlike the carbodiimide-mediated couplings (e.g., HATU/DIPEA) used for thiazole-containing analogs .
Bioactivity Profiles
Target Compound vs. K-16
- Plant Growth Regulation: K-16 exhibited bioactivity in Arabidopsis thaliana root assays at 0.1 µM, comparable to the auxin analog NAA. The target compound’s pyridinone group may modulate auxin-like activity but with altered potency due to structural differences .
Target Compound vs. Benzothiazole Derivatives
- Pharmacological Potential: While benzothiazole-acetamide hybrids (e.g., compound 5d) showed anti-inflammatory and antibacterial activities, the target compound’s pyridinone ring may redirect bioactivity toward kinase inhibition or redox modulation .
Analytical Characterization
NMR Spectroscopy
- Chemical Shifts: The target compound’s pyridinone protons (e.g., δ 4-oxo) would differ from K-16’s benzylthio protons (δ 3.29 ppm for SCH2) . Regions analogous to "Region A/B" in would highlight substituent-induced shifts .
LC-MS/MS Dereplication
- Fragmentation Patterns: Molecular networking (cosine score >0.8) could differentiate the target compound from CHEMBL1315363 due to distinct pyridinone vs. pyrimidoindole fragmentation .
Q & A
Q. What are the key synthetic routes for this compound, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via reductive amination, as demonstrated in similar acetamide derivatives (e.g., SW-C165 and C26 in ). Key steps include:
- Reacting precursor amines with aldehydes (e.g., 2-methylbenzyl derivatives) in THF under acidic conditions.
- Using sodium triacetoxyborohydride as a reducing agent for imine intermediates.
- Purification via reverse-phase (RP) flash chromatography and HPLC to achieve >95% purity .
Validation : Confirm purity via ¹H/¹³C NMR and HRMS. For example, in , HRMS data (e.g., m/z calculated vs. observed) resolved structural ambiguities.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents on the benzodioxole and pyridinone moieties. For instance, methylene protons adjacent to oxygen (e.g., hydroxymethyl groups) resonate at δ 3.8–4.5 ppm .
- HRMS : Confirm molecular weight (e.g., C₂₄H₂₄N₂O₇ would require exact mass matching within 3 ppm error).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (as in ) to determine MIC values against Gram-positive/negative bacteria.
- Enzyme Inhibition : Test against target enzymes (e.g., kinases or oxidoreductases) via fluorescence-based assays.
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in reductive amination steps?
- Methodological Answer :
- Catalyst Screening : Replace sodium triacetoxyborohydride with polymer-supported catalysts (e.g., polystyrene-BH₃) to enhance selectivity and reduce byproducts .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve imine intermediate stability.
- Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of sensitive groups (e.g., hydroxymethyl) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, HSQC can distinguish between pyridinone and benzodioxole carbons .
- X-ray Crystallography : If crystals are obtainable, use single-crystal diffraction to unambiguously confirm stereochemistry (as done for related compounds in ).
- Isotopic Labeling : Synthesize deuterated analogs to track proton environments in complex spectra.
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to suspected targets (e.g., bacterial topoisomerases) based on structural analogs in .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
- QSAR Modeling : Corrogate substituent effects (e.g., 2-methylbenzyl vs. bromothiophene groups) on bioactivity using datasets from and .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for variables like cell line passage number, serum concentration, or incubation time.
- Metabolite Profiling : Use LC-MS to identify degradation products that may explain reduced activity in certain conditions (e.g., pH-dependent hydrolysis).
- Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and time-kill assays .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously (5 mg/kg) and collect plasma at intervals for LC-MS/MS analysis of AUC and half-life.
- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs.
- Metabolite Identification : Perform hepatic microsome assays to predict Phase I/II metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
